Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with ethyl ester and dibromo substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated at the 4 and 6 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyridine Ring: The brominated pyrazole is then reacted with a suitable pyridine precursor under cyclization conditions to form the fused pyrazolopyridine ring system.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and cyclization reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substituted Pyrazolopyridines: Products with various substituents replacing the bromine atoms.
Oxidized or Reduced Derivatives: Products with altered oxidation states of the pyrazolopyridine ring.
Scientific Research Applications
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, which can alter their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility and reactivity .
Properties
Molecular Formula |
C10H8Br2N2O2 |
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Molecular Weight |
347.99 g/mol |
IUPAC Name |
ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3 |
InChI Key |
UHJHWOZAKTYQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br |
Origin of Product |
United States |
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